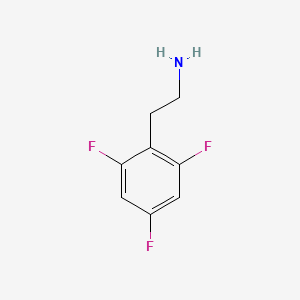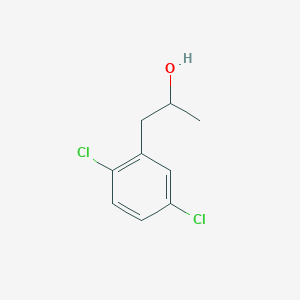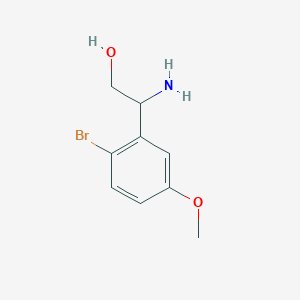
2-(2,4,6-Trifluorophenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,6-Trifluorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H8F3N It is characterized by the presence of a trifluorophenyl group attached to an ethanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trifluorophenyl)ethan-1-amine typically involves the reaction of 2,4,6-trifluorobenzaldehyde with an appropriate amine source under reductive amination conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid. The reaction is carried out at room temperature, yielding the desired amine product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
2-(2,4,6-Trifluorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .
科学的研究の応用
2-(2,4,6-Trifluorophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2,4,6-Trifluorophenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The ethanamine backbone allows for hydrogen bonding and other interactions with biological molecules, contributing to its overall effect .
類似化合物との比較
Similar Compounds
- 2-(2,4-Difluorophenyl)ethan-1-amine
- 2-(2,6-Difluorophenyl)ethan-1-amine
- 2-(3,4,5-Trifluorophenyl)ethan-1-amine
Uniqueness
2-(2,4,6-Trifluorophenyl)ethan-1-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
771580-16-6 |
|---|---|
分子式 |
C8H8F3N |
分子量 |
175.15 g/mol |
IUPAC名 |
2-(2,4,6-trifluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8F3N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1-2,12H2 |
InChIキー |
ODNMAXBOJVAYMM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)CCN)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-Tert-butylphenyl)methyl]pyrrolidine](/img/structure/B13609829.png)

![3-[6-(Trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B13609836.png)







![2-bromo-4H,5H,6H-cyclopenta[b]thiophene](/img/structure/B13609897.png)
